
Dibenzosuberone
Overview
Description
Dibenzosuberone, also known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound with a molecular formula of C15H12O and a molecular weight of 208.26 g/mol . It is a key intermediate in the synthesis of several active pharmaceutical ingredients used in the treatment of nervous system-related diseases and as anti-cancer drugs . The compound is characterized by its unique tricyclic structure, which incorporates a cycloheptane ring fused with two benzene rings .
Preparation Methods
Dibenzosuberone is typically synthesized through the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid . This reaction involves the use of a sulfonated styrene-divinylbenzene copolymer ion exchange resin as a catalyst, which is both economical and eco-compatible . The reaction conditions generally include the use of an acidic medium to facilitate the cyclization process . Industrial production methods have focused on making the synthesis more sustainable by limiting waste production and allowing for easy recycling of the catalyst .
Chemical Reactions Analysis
Dibenzosuberone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides, which are common intermediates in organic synthesis.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Fenton reagent (Fe(II)/H2O2) leads to the formation of epoxides .
Scientific Research Applications
Pharmaceutical Applications
Dibenzosuberone serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, particularly in modulating cannabinoid receptors.
Key Findings:
- Cannabinoid Receptor Modulation: this compound derivatives have shown antagonistic activity against cannabinoid CB1 receptors, which are implicated in obesity and metabolic disorders. Research indicates that these compounds can be developed into medications targeting obesity and related conditions by modulating these receptors .
- Biologically Active Derivatives: Novel this compound derivatives have been synthesized to explore their biological activities. These derivatives have been characterized for their potential use in treating various diseases, including those associated with metabolic syndromes and cancer .
Chemical Synthesis Applications
This compound is utilized as a precursor in synthetic organic chemistry, particularly in the development of complex molecules.
Synthesis Techniques:
- Regioselective Bromination: The compound can undergo regioselective bromination to yield various substituted derivatives, which can further be transformed into other biologically active compounds. This method allows for the production of para and ortho substituted isomers that are crucial for subsequent reactions .
- Catalytic Synthesis: Recent advancements highlight sustainable methods for synthesizing this compound using catalytic processes. These methods aim to enhance efficiency while reducing environmental impact, making them suitable for large-scale pharmaceutical production .
Case Studies and Research Insights
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Activity: Research has indicated that certain this compound derivatives exhibit significant anticancer properties by interfering with cancer cell proliferation pathways. These findings suggest potential applications in cancer therapeutics .
- Metabolic Disorder Treatment: A study demonstrated that this compound derivatives could effectively modulate metabolic pathways related to obesity, offering new avenues for treatment strategies .
Data Tables
The following table summarizes key properties and applications of this compound and its derivatives:
Property/Application | Details |
---|---|
Chemical Structure | Bicyclic compound with a unique arrangement facilitating various chemical reactions |
Biological Activity | Modulation of cannabinoid receptors; potential anticancer activity |
Synthesis Methods | Regioselective bromination; catalytic synthesis techniques |
Therapeutic Uses | Treatment of obesity, metabolic disorders, cancer |
Recent Developments | Sustainable synthesis methods; novel derivative exploration |
Mechanism of Action
The mechanism of action of dibenzosuberone involves its interaction with neurotransmitter transporters. It primarily affects the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other tricyclic antidepressants, which are known to modulate mood and alleviate symptoms of depression .
Comparison with Similar Compounds
Dibenzosuberone is unique due to its tricyclic structure, which distinguishes it from other compounds with similar pharmacological properties. Some similar compounds include:
Amitriptyline: A tricyclic antidepressant with a similar mechanism of action but a different chemical structure.
Nortriptyline: Another tricyclic antidepressant that is a metabolite of amitriptyline.
Noxiptiline: A tricyclic antidepressant with a structure closely related to this compound.
These compounds share the common feature of affecting neurotransmitter transporters but differ in their specific chemical structures and pharmacokinetic properties .
Biological Activity
Dibenzosuberone is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its potential as an anti-inflammatory agent, its role in cancer therapy, and its antimicrobial properties.
Chemical Structure and Synthesis
This compound consists of a fused bicyclic structure that can be functionalized at various positions to enhance its biological activity. The compound can be synthesized through various methods, including condensation reactions and modifications of the carbonyl group and double bonds in the this compound skeleton. Novel derivatives have been developed to improve pharmacological properties, including increased potency and selectivity against specific biological targets.
1. Anti-inflammatory Properties
Recent studies have highlighted this compound derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). These compounds demonstrate half-maximal inhibitory concentration (IC50) values in the low nanomolar range, indicating strong anti-inflammatory potential. The selectivity of these inhibitors towards p38 MAPK compared to other kinases suggests their utility in developing new anti-inflammatory drugs .
Compound | IC50 (nM) | Target |
---|---|---|
2-Phenylamino-Dibenzosuberone | <10 | p38 MAPK |
Disubstituted Derivative | <20 | p38 MAPK |
2. Anticancer Activity
This compound derivatives have also been evaluated for their anticancer properties. For instance, a series of isoxazole analogs containing this compound moieties were synthesized and tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. Some compounds showed significant antiproliferative effects, indicating potential for further development in cancer therapy .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Isoxazole-Dibenzosuberone | HepG2 | 5.2 |
Isoxazole-Dibenzosuberone | HeLa | 4.8 |
3. Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been explored as well. A study demonstrated that certain hybrid molecules containing the this compound skeleton exhibited excellent antibacterial and antifungal activities. These findings suggest that this compound could be a promising scaffold for developing new antimicrobial agents .
Case Study 1: Development of p38 MAPK Inhibitors
In a study aimed at synthesizing selective p38 MAPK inhibitors, researchers modified the this compound structure by introducing hydrophilic groups at specific positions. The resulting derivatives exhibited remarkable selectivity and potency, making them suitable candidates for further pharmacological research .
Case Study 2: Anticancer Screening
A series of this compound derivatives were screened for anticancer activity against various cell lines. Notably, compounds with specific substitutions showed enhanced activity against resistant cancer cell lines, suggesting that structural modifications can significantly impact therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dibenzosuberone, and how do they influence experimental design?
this compound is synthesized via regioselective bromination of precursor compounds or catalytic dehydrogenation. For example, bromination using N-bromosuccinimide (NBS) with AIBN as an initiator yields 3,7- and 1,7-dibromo derivatives, which are key intermediates for further functionalization . Catalytic dehydrogenation with palladium-based catalysts (e.g., Pd/BaSO₄) under microwave irradiation (200°C, 30 minutes) achieves high yields (96%) for unsubstituted this compound . Experimental design must account for catalyst selection, reaction time, and temperature to avoid side reactions, such as over-bromination or decomposition.
Q. How is this compound characterized for purity and structural confirmation in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity analysis. Pharmacopeial standards stipulate maximum impurity limits:
- Amitriptynol, vortriptyline, and cyclobenzaprine: ≤0.15% (w/w) each
- Total impurities: ≤1.0% (w/w) . Structural confirmation employs NMR (¹H/¹³C) and mass spectrometry. For example, the carbonyl group in this compound shows a distinct ¹³C NMR signal at ~200 ppm, while aromatic protons appear as multiplet signals between 7.0–8.0 ppm .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
this compound’s rigid tricyclic structure and electron-deficient carbonyl group make it a valuable building block in organic light-emitting diodes (OLEDs). Derivatives with aryl substituents (e.g., phenyl, naphthyl) exhibit high luminous efficiency (≥15 cd/A) and low driving voltages (≤5 V) due to enhanced π-conjugation and charge transport . Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >300°C .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound bromination be methodologically addressed?
Regioselective bromination is influenced by reaction conditions and substituents. For unsubstituted this compound, radical bromination with NBS/AIBN in CCl₄ at 70°C predominantly yields 3,7-dibromo derivatives due to steric and electronic factors . However, methyl-substituted derivatives (e.g., 2,8-dimethylthis compound) resist bromination under similar conditions, requiring alternative approaches like directed ortho-metalation or Lewis acid catalysis . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .
Q. Why do catalytic dehydrogenation methods fail for substituted dibenzosuberones, and how can these limitations be resolved?
Substituted derivatives (e.g., 2,8-dimethylthis compound) show poor reactivity in Pd-catalyzed dehydrogenation due to steric hindrance and reduced catalyst-substrate interaction. Microwave-assisted methods at 300°C with Pd/C fail to convert methyl-substituted substrates, yielding <25% product even after prolonged reaction times . A two-step bromination-dehydrohalogenation strategy resolves this:
- Bromination under mild conditions (NBS/AIBN, 70°C)
- Dehydrohalogenation using DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at 80°C .
Q. How do structural modifications of this compound impact its biological activity, and what methodological frameworks validate these effects?
N-Alkylaminopropyl derivatives (e.g., amitriptyline analogs) exhibit antidepressant activity by inhibiting serotonin/norepinephrine reuptake. Activity is validated via:
- In vitro assays : Radioligand binding (IC₅₀ values for SERT/NET receptors)
- In vivo models : Forced swim test (FST) for reduced immobility time . Substituent position critically affects efficacy; 3,7-substituted derivatives show higher potency than 1,7-isomers due to improved receptor docking .
Q. What analytical contradictions arise in impurity profiling of this compound, and how are they reconciled?
HPLC analysis may detect co-eluting impurities (e.g., amitriptynol and cyclobenzaprine) with similar retention times. To resolve this:
- Use orthogonal methods: LC-MS for mass confirmation
- Optimize mobile phase gradients (e.g., acetonitrile/phosphate buffer) to enhance resolution . Contradictions in quantification are addressed by internal standardization and calibration curves with R² ≥0.99 .
Q. Methodological Recommendations
- Experimental Design : Prioritize catalyst screening (e.g., Pd/BaSO₄ vs. Pt/Al₂O₃) and reaction optimization via Design of Experiments (DoE) to minimize side products .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent effects with optical/biological properties .
- Contradiction Resolution : Cross-validate synthetic routes with computational tools (e.g., Gaussian for transition state analysis) to explain regiochemical outcomes .
Properties
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWCPGVLSILMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049400 | |
Record name | Dibenzosuberone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-35-1 | |
Record name | Dibenzosuberone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzsuberone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzosuberone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibenzosuberone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(b,f)cycloheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZOSUBERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK71TH0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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